molecular formula C3H6Cl4P2 B1608375 1,3-Bis(dichlorophosphino)propane CAS No. 28240-70-2

1,3-Bis(dichlorophosphino)propane

Cat. No. B1608375
CAS RN: 28240-70-2
M. Wt: 245.8 g/mol
InChI Key: KIUIKWRHWKNTBP-UHFFFAOYSA-N
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Description

“1,3-Bis(dichlorophosphino)propane” is an organophosphorus compound. It belongs to the category of chlorophosphines . It is used as a bidentate ligand in coordination chemistry .


Synthesis Analysis

The synthesis of “1,3-Bis(dichlorophosphino)propane” can be achieved through various methods. One popular method involves the reaction of lithium diphenylphosphide and 1,3-dichloropropane . Another approach involves metal-halogen exchange and then metathesis . The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines has also been found to be a convenient synthetic route .


Molecular Structure Analysis

The molecular structure of “1,3-Bis(dichlorophosphino)propane” consists of two phosphino groups linked by a propane backbone . The compound forms a six-membered C3P2M chelate ring with a natural bite angle of 91° .


Chemical Reactions Analysis

“1,3-Bis(dichlorophosphino)propane” is used as a bidentate ligand in coordination chemistry and forms complex dichloro (1,3-bis(diphenylphosphino)propane)nickel by reacting with nickel (II) chloride . This complex is used as a catalyst for Kumada coupling reaction .


Physical And Chemical Properties Analysis

The compound is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .

Safety And Hazards

The compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .

Future Directions

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The compound is also used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .

properties

CAS RN

28240-70-2

Product Name

1,3-Bis(dichlorophosphino)propane

Molecular Formula

C3H6Cl4P2

Molecular Weight

245.8 g/mol

IUPAC Name

dichloro(3-dichlorophosphanylpropyl)phosphane

InChI

InChI=1S/C3H6Cl4P2/c4-8(5)2-1-3-9(6)7/h1-3H2

InChI Key

KIUIKWRHWKNTBP-UHFFFAOYSA-N

SMILES

C(CP(Cl)Cl)CP(Cl)Cl

Canonical SMILES

C(CP(Cl)Cl)CP(Cl)Cl

Origin of Product

United States

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